molecular formula C11H13BrO B8194530 1-Bromo-3-isopropoxy-5-vinylbenzene

1-Bromo-3-isopropoxy-5-vinylbenzene

Cat. No.: B8194530
M. Wt: 241.12 g/mol
InChI Key: OBAJIHUNKANMGK-UHFFFAOYSA-N
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Description

1-Bromo-3-isopropoxy-5-vinylbenzene (C₁₁H₁₃BrO, MW 241.13) is a brominated aromatic compound featuring an isopropoxy group at the 3-position and a vinyl group at the 5-position of the benzene ring . The vinyl substituent introduces π-electron density, enabling conjugation and participation in reactions such as polymerization or cross-coupling. This compound is utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity.

Properties

IUPAC Name

1-bromo-3-ethenyl-5-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-4-9-5-10(12)7-11(6-9)13-8(2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAJIHUNKANMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-isopropoxy-5-vinylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution and subsequent functional group transformations. One common method involves the bromination of 3-isopropoxy-5-vinylbenzene using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-isopropoxy-5-vinylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The vinyl group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products:

  • Substitution reactions can yield various substituted benzene derivatives.
  • Oxidation can produce aldehydes or carboxylic acids.
  • Reduction can lead to the formation of alkanes or alcohols.

Scientific Research Applications

1-Bromo-3-isopropoxy-5-vinylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-isopropoxy-5-vinylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and the vinyl group play crucial roles in its reactivity, allowing it to participate in a wide range of chemical reactions. The isopropoxy group can influence the compound’s solubility and reactivity by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-bromo-3-isopropoxy-5-vinylbenzene and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
This compound Isopropoxy, Vinyl C₁₁H₁₃BrO 241.13 - Vinyl enables conjugation; used in cross-coupling reactions
1-Bromo-3-isopropoxy-5-methoxybenzene Isopropoxy, Methoxy C₁₀H₁₃BrO₂ 245.116 1235566-57-0 Methoxy is electron-donating; enhances ring activation for substitution
1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene Isobutoxy, Trifluoromethoxy C₁₁H₁₂BrF₃O₂ 313.11 1221793-64-1 Trifluoromethoxy is electron-withdrawing; increases metabolic stability
1-Bromo-3-isopropyl-5-methoxybenzene Isopropyl, Methoxy C₁₀H₁₃BrO 229.12* 1204344-29-5 Isopropyl introduces steric hindrance; alters reaction kinetics
1-Bromo-3-methoxy-5-nitrobenzene Methoxy, Nitro C₇H₆BrNO₃ 232.03 16618-67-0 Nitro group strongly electron-withdrawing; activates bromine for SNAr
1-Bromo-3-iodo-5-(trifluoromethyl)benzene Iodo, Trifluoromethyl C₇H₄BrF₃I 334.92 481075-59-6 Iodo substituent facilitates Ullmann couplings; trifluoromethyl enhances lipophilicity

*Molecular weight calculated based on formula.

Substituent Effects on Reactivity

  • Electron-Donating Groups (Methoxy, Isopropoxy) : Methoxy (in C₁₀H₁₃BrO₂) activates the aromatic ring via resonance, directing electrophilic substitution to the para position. However, steric hindrance from isopropoxy may slow reactions .
  • Electron-Withdrawing Groups (Trifluoromethoxy, Nitro): The trifluoromethoxy group (C₁₁H₁₂BrF₃O₂) deactivates the ring, making bromine less reactive toward nucleophilic substitution but stabilizing intermediates in cross-couplings . Nitro groups (C₇H₆BrNO₃) strongly deactivate the ring, accelerating SNAr reactions due to increased electrophilicity at the bromine site .
  • Vinyl Group : The vinyl substituent in the target compound allows for Diels-Alder reactions or polymerization, offering pathways unavailable to methoxy or trifluoromethoxy analogs .

Steric and Physicochemical Properties

  • Steric Hindrance : Isobutoxy (C₁₁H₁₂BrF₃O₂) and isopropyl (C₁₀H₁₃BrO) groups introduce bulkiness, reducing reaction rates in sterically demanding environments .
  • Molecular Weight and Solubility : Higher molecular weight compounds like C₁₁H₁₂BrF₃O₂ (313.11 g/mol) exhibit lower solubility in polar solvents compared to the target compound (241.13 g/mol) .

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